molecular formula C12H21N3O B2620152 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine CAS No. 2059926-71-3

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine

Cat. No.: B2620152
CAS No.: 2059926-71-3
M. Wt: 223.32
InChI Key: XLPLFAVIHUSDKW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is a heterocyclic compound that features a pyrazole ring fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine typically involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. One common method starts with the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with morpholine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications compared to similar compounds that may only contain one of these rings .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFAVIHUSDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOCC1C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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